molecular formula C19H19Cl2N3O3 B1216739 Pinadoline CAS No. 38955-22-5

Pinadoline

Cat. No.: B1216739
CAS No.: 38955-22-5
M. Wt: 408.3 g/mol
InChI Key: OUNSOXPSCMCFHX-UHFFFAOYSA-N
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Description

Pinadoline is a competitive prostaglandin E2 antagonist and an analgesic agent. It has demonstrated significant antinociceptive activity in animal models, such as the rat writhing and formalin tests. In these tests, this compound was found to be more potent than inhibitors of prostaglandin synthesis but less potent than opiate analgesics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pinadoline involves multiple steps, typically starting with the preparation of key intermediates. The exact synthetic route and reaction conditions can vary, but common methods include the use of chlorinated aromatic compounds and amines under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Pinadoline undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms, which may have different pharmacological properties.

    Substitution: this compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Pinadoline has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic applications, particularly in pain management and inflammation.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

Pinadoline exerts its effects by competitively antagonizing prostaglandin E2 receptors. This inhibition reduces the production of prostaglandins, which are involved in pain and inflammation pathways. By blocking these receptors, this compound can effectively reduce pain and inflammation in various conditions.

Comparison with Similar Compounds

Similar Compounds

    Indomethacin: Another prostaglandin antagonist with anti-inflammatory properties.

    Ibuprofen: A nonsteroidal anti-inflammatory drug that also inhibits prostaglandin synthesis.

    Naproxen: Similar to ibuprofen, it is used to reduce pain and inflammation.

Uniqueness of Pinadoline

This compound is unique in its specific antagonistic action on prostaglandin E2 receptors, which distinguishes it from other compounds that may have broader or different mechanisms of action. This specificity can make this compound a valuable tool in research and therapeutic applications where targeted inhibition of prostaglandin E2 is desired.

Properties

CAS No.

38955-22-5

Molecular Formula

C19H19Cl2N3O3

Molecular Weight

408.3 g/mol

IUPAC Name

3-chloro-N'-(5-chloropentanoyl)-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide

InChI

InChI=1S/C19H19Cl2N3O3/c20-10-4-3-7-18(25)22-23-19(26)24-12-13-5-1-2-6-16(13)27-17-9-8-14(21)11-15(17)24/h1-2,5-6,8-9,11H,3-4,7,10,12H2,(H,22,25)(H,23,26)

InChI Key

OUNSOXPSCMCFHX-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2OC3=C(N1C(=O)NNC(=O)CCCCCl)C=C(C=C3)Cl

Canonical SMILES

C1C2=CC=CC=C2OC3=C(N1C(=O)NNC(=O)CCCCCl)C=C(C=C3)Cl

38955-22-5

Synonyms

8-chlorodibenz(b,f)(1,4)oxazepine-10(11H)carboxylic acid 2-(5-chloro-1-oxopentyl)hydrazide
pinadoline
SC 25469
SC-25469

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 0.5 part of 8-chloro-10,11-dihydrodibenz[b,f][1,4]oxazepine-10-carboxylic acid hydrazide (U.S. Pat. No. 3,534,019) and 19.6 parts of acetonitrile is added 0.298 part of sodium bicarbonate followed by 0.6 part of 5-chloropentanoyl chloride. The solution is stirred for 48 hours at room temperature, after which time the solvent is removed under reduced pressure and the resulting residue is purified by recrystallization from ethyl acetate-cyclohexane to afford 1-(5-chloropentanoyl)-2-(8-chloro-10,11-dihydrodibenz[b,f][1,4]oxazepine-10-carbonyl)hydrazine, which has a melting point at about 148°-149° and is structurally represented by the following formula ##STR9## 14.8 Parts of the above chloride is reacted with 7.94 g of sodium iodide in 145 parts by volume of acetone containing a catalytic amount of sodium thiosulfate. The reaction mixture is stirred in the dark and refluxed for 5 hours and allowed to stand at room temperature. The solvent is removed and the residue taken up in benzene containing 1% sodium thiosulfate. The benzene is washed with aqueous sodium chloride and dried over sodium sulfate to provide an approximately 50--50 mixture of 1-(5-iodopentanoyl)-2-(8-chloro-10,11-dihydrodibenz[b,f][1,4]oxazepine-10-carbonyl)hydrazine and the (5-chloropentanoyl) derivative. 8 Parts of this mixture is reacted with 1.65 parts of morpholine in 80 parts by volume of acetone for 48 hours. The acetone is removed and 10% hydrochloric acid and benzene is added to the benzene layer. The benzene layer is separated and the aqueous acid layer is made basic with 5% potassium hydroxide and then extracted wtih benzene. The benzene layer is washed with sodium chloride solution and dried over sodium sulfate. The solvent is removed and the residue is crystallized from ethyl acetatecyclohexane to provide 1-(5-morpholinopentanoyl)-2-(8-chloro-10,11-dihydrodibenz[b,f][1,4]oxazepine-10-carbonyl)hydrazine melting at 107°-114° C. and having the following structural formula ##STR10##
Name
8-chloro-10,11-dihydrodibenz[b,f][1,4]oxazepine-10-carboxylic acid hydrazide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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